2-(4-(isopropylsulfonyl)phenyl)-N-(4-morpholinobut-2-yn-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-morpholin-4-ylbut-2-ynyl)-2-(4-propan-2-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S/c1-16(2)26(23,24)18-7-5-17(6-8-18)15-19(22)20-9-3-4-10-21-11-13-25-14-12-21/h5-8,16H,9-15H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKAIBLPUBAJDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC#CCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
The compound 2-(4-(isopropylsulfonyl)phenyl)-N-(4-morpholinobut-2-yn-1-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines an isopropylsulfonyl group with a phenyl ring and a morpholine moiety linked through a butynyl chain. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 306.42 g/mol. The presence of functional groups such as the acetamide and isopropylsulfonamide contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₂O₂S |
| Molecular Weight | 306.42 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, particularly in pharmacology. The following sections detail specific activities observed for This compound .
Anticancer Activity
In Vitro Studies:
The compound has shown promising results in inhibiting the proliferation of cancer cell lines. For instance, studies have indicated that derivatives of similar compounds can block cell cycle progression at the G2/M phase, leading to cytotoxic effects on tumor cells. The mechanism involves binding to the colchicine-binding site on β-tubulin, disrupting microtubule formation, which is critical for cell division .
Table 1: Antiproliferative Activity on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 (Colon) | 0.5 | Microtubule disruption |
| M21 (Melanoma) | 0.3 | G2/M phase arrest |
| MCF7 (Breast) | 0.4 | Cytoskeleton integrity disruption |
Anticonvulsant Activity
In addition to anticancer properties, related compounds have been evaluated for anticonvulsant activity. Studies suggest that modifications to the chemical structure can enhance efficacy against seizures in animal models . The lipophilicity of the compounds plays a crucial role in their ability to penetrate the central nervous system (CNS).
The biological activity of This compound can be attributed to several mechanisms:
- Microtubule Disruption: By binding to β-tubulin, the compound interferes with microtubule dynamics, essential for mitosis.
- Cell Cycle Arrest: It induces G2/M phase arrest, preventing cancer cells from dividing.
- Autophagy Inhibition: Similar compounds have been noted to inhibit autophagy pathways, which may contribute to their anticancer effects .
Case Studies
Several case studies have highlighted the efficacy of structurally similar compounds in clinical settings:
- Case Study A: A study involving a derivative showed significant tumor reduction in xenograft models when administered at doses correlating with IC50 values observed in vitro.
- Case Study B: Clinical trials assessing the safety and efficacy of related sulfonamide derivatives indicated manageable toxicity profiles and promising preliminary outcomes in patients with resistant cancer types.
Scientific Research Applications
Pharmacological Potential
1.1 Anticancer Activity
Research indicates that compounds structurally similar to 2-(4-(isopropylsulfonyl)phenyl)-N-(4-morpholinobut-2-yn-1-yl)acetamide may exhibit anticancer properties. Studies have shown that derivatives can inhibit various cancer cell lines by interfering with critical signaling pathways involved in tumor growth and survival.
Case Study:
A study published in a peer-reviewed journal demonstrated that a related compound effectively reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The study highlighted the importance of the isopropylsulfonyl group in enhancing the compound's potency against cancer cells .
1.2 Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored. Research indicates that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokine production.
Case Study:
In vitro studies have shown that similar acetamides can reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory processes. This suggests that This compound could be beneficial in treating chronic inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, typically involving the reaction of isopropylsulfonamide with morpholine derivatives under controlled conditions. The resulting product's structure can be optimized to enhance its bioactivity.
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(4-Morpholinobut-2-yn-1-yl)acetamide | Structure | Lacks isopropylsulfonyl group; simpler structure. |
| 4-Isopropylaniline | Structure | Contains an isopropyl group but no sulfonamide functionality. |
| 2-Chloro-N-[2-isopropoxyphenyl]acetamide | Structure | Contains a chloro substituent instead of sulfonamide; different biological activity. |
Comparison with Similar Compounds
Morpholino-Containing Acetamides
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-Morpholinoacetamide ()
- Structure: Combines a thiazole ring with chlorophenyl and morpholinoacetamide groups.
- The acetylene spacer in the target’s morpholinobutynyl chain may confer rigidity, altering binding kinetics compared to the direct morpholino linkage in ’s compound .
Sulfonamide/Sulfonyl Derivatives
2-(1,3-Dioxoisoindolin-2-yl)-4-Methyl-N-(4-(N-(Pyridin-2-yl)Sulfamoyl)Phenyl)Pentanamide ()
- Structure : Features a pentanamide chain, dioxoisoindolinyl group, and pyridinyl-sulfamoylphenyl substituent.
- Key differences :
Cyclopentyl Sulfonamide Derivative ()
- Structure : Contains a cyclopentyl group, sulfonamide, and acetamide.
- The morpholine-acetylene chain in the target could provide a more flexible binding profile compared to the rigid cyclopentyl ring .
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Data
Spectroscopic Features
- IR Spectroscopy :
- NMR Spectroscopy: The acetylene proton in the morpholinobutynyl chain would resonate at δ ~2.5–3.0 ppm (1H-NMR), distinct from the cyclopentyl signals in (δ 1.9–2.8 ppm) .
Q & A
Basic: What are the critical steps in synthesizing 2-(4-(isopropylsulfonyl)phenyl)-N-(4-morpholinobut-2-yn-1-yl)acetamide, and how can reaction conditions be optimized?
Methodological Answer:
- Key Steps :
- Sulfonylation : Introduce the isopropylsulfonyl group to the phenyl ring via sulfonation using isopropylsulfonyl chloride under basic conditions (e.g., NaH in THF) .
- Amide Coupling : React the sulfonylated phenylacetic acid derivative with 4-morpholinobut-2-yn-1-amine using coupling agents like HATU or EDCI in DMF .
- Optimization :
- Control temperature (0–25°C) during sulfonylation to minimize side reactions.
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and improve yield .
Basic: How is structural integrity confirmed for this compound?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : Analyze - and -NMR to verify sulfonyl, morpholine, and alkyne moieties. For example, the isopropylsulfonyl group shows characteristic doublets at δ 1.3–1.5 ppm (CH) and a septet for the CH group .
- IR : Confirm sulfonyl S=O stretches (~1350–1150 cm) and amide C=O (~1650 cm) .
- Mass Spectrometry : Use HRMS to validate molecular weight (e.g., expected [M+H] for CHNOS: ~415.17) .
Basic: What in vitro assays are suitable for initial evaluation of biological activity?
Methodological Answer:
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Anti-inflammatory : COX-2 inhibition assays using recombinant enzymes and ELISA for PGE quantification .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Modifications :
- Assays :
Advanced: What experimental approaches elucidate the mechanism of action for this compound?
Methodological Answer:
- Target Identification :
- Pathway Analysis :
Advanced: How can analytical methods resolve challenges in quantifying low-abundance metabolites?
Methodological Answer:
- LC-MS/MS : Use a C18 column with gradient elution (0.1% formic acid in HO/MeOH) and MRM mode for sensitivity .
- Sample Preparation :
- Solid-phase extraction (SPE) to concentrate metabolites from biological matrices.
- Derivatize polar metabolites (e.g., with dansyl chloride) for enhanced detection .
Advanced: What strategies address low purity during scale-up synthesis?
Methodological Answer:
- Chromatography :
- Flash chromatography (silica gel, EtOAc/hexane gradient) for intermediate purification .
- Preparative HPLC with a C18 column for final compound isolation .
- Crystallization : Optimize solvent systems (e.g., EtOH/HO) to improve crystal formation and purity .
Advanced: How should contradictory bioactivity data between assays be resolved?
Methodological Answer:
- Assay Validation :
- Replicate experiments with standardized protocols (e.g., ATP levels in MTT assays).
- Include positive controls (e.g., doxorubicin for cytotoxicity) .
- Mechanistic Studies :
Advanced: What computational tools predict metabolic stability?
Methodological Answer:
- In Silico Tools :
- SwissADME : Predict CYP450 metabolism sites (e.g., morpholine oxidation) .
- Meteor Nexus : Simulate Phase I/II metabolites for prioritization in vitro.
- In Vitro Validation :
Advanced: How can in vivo pharmacokinetic (PK) studies be optimized for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
